2,4-bis(phenylamino)cyclopent-2-en-1-one 2,4-bis(phenylamino)cyclopent-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 20121-78-2
VCID: VC10514380
InChI: InChI=1S/C17H16N2O/c20-17-12-15(18-13-7-3-1-4-8-13)11-16(17)19-14-9-5-2-6-10-14/h1-11,15,18-19H,12H2
SMILES: C1C(C=C(C1=O)NC2=CC=CC=C2)NC3=CC=CC=C3
Molecular Formula: C17H16N2O
Molecular Weight: 264.32 g/mol

2,4-bis(phenylamino)cyclopent-2-en-1-one

CAS No.: 20121-78-2

Cat. No.: VC10514380

Molecular Formula: C17H16N2O

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

2,4-bis(phenylamino)cyclopent-2-en-1-one - 20121-78-2

Specification

CAS No. 20121-78-2
Molecular Formula C17H16N2O
Molecular Weight 264.32 g/mol
IUPAC Name 2,4-dianilinocyclopent-2-en-1-one
Standard InChI InChI=1S/C17H16N2O/c20-17-12-15(18-13-7-3-1-4-8-13)11-16(17)19-14-9-5-2-6-10-14/h1-11,15,18-19H,12H2
Standard InChI Key WZOBYHDFQLGFPY-UHFFFAOYSA-N
SMILES C1C(C=C(C1=O)NC2=CC=CC=C2)NC3=CC=CC=C3
Canonical SMILES C1C(C=C(C1=O)NC2=CC=CC=C2)NC3=CC=CC=C3

Introduction

Structural and Molecular Characterization

Core Framework and Substituent Effects

The cyclopent-2-en-1-one scaffold features a conjugated enone system (α,β-unsaturated ketone), which confers electrophilic character to the β-carbon, enabling Michael additions, cycloadditions, and other nucleophilic attacks . The substitution of phenylamino groups at positions 2 and 4 introduces steric and electronic modifications:

  • Steric effects: The bulky phenyl groups may hinder planarization of the enone system, potentially altering reactivity.

  • Electronic effects: The electron-donating nature of the amino groups (-NHPh) could modulate the electron density of the conjugated system, affecting redox behavior and intermolecular interactions .

Synthetic Methodologies

Condensation-Electrocyclization Strategies

A high-pressure Nazarov-like electrocyclization protocol, as demonstrated for trans-4,5-diaminocyclopent-2-enones , offers a plausible route to 2,4-bis(phenylamino)cyclopent-2-en-1-one:

  • Condensation: Reacting furfural derivatives with aniline under Lewis acid catalysis (e.g., Sc(OTf)₃) forms Stenhouse salts.

  • Electrocyclization: Application of high pressure (900 MPa) induces a conrotatory ring closure, yielding the cyclopentenone core .

Optimization parameters:

  • Catalyst loading: 10 mol% Sc(OTf)₃.

  • Solvent: Chlorobenzene or dichloroethane.

  • Yield enhancement: 18-fold concentration increases efficiency to >90% .

Alternative Pathways

  • Piancatelli rearrangement: Furfuryl alcohols rearranged to cyclopentenones under acidic conditions, followed by amination .

  • Cross-coupling: Ullmann-type couplings between halogenated cyclopentenones and aniline derivatives using Cu(I) catalysts .

Physicochemical Properties

PropertyValue/DescriptionSource Analog
Molecular formulaC₁₇H₁₆N₂ODerived from
Molecular weight264.32 g/molCalculated
Melting point180–185°C (predicted)
SolubilityDMSO > MeOH > H₂O
LogP (octanol-water)2.8 (estimated)ChemAxon

Applications in Medicinal Chemistry and Materials Science

Biological Activity

The α,β-unsaturated ketone moiety is a known pharmacophore in kinase inhibitors and anti-inflammatory agents. Analogous compounds, such as 2-(2,2-dimethyl-6-nitro-2,3-dihydro-4H-benzo[b] oxazin-4-yl)cyclopent-2-en-1-one, exhibit ATP-sensitive potassium channel modulation . Structure-activity relationship (SAR) studies suggest:

  • Amino substituents: Critical for target binding; bulkier groups enhance selectivity.

  • Ketone group: Essential for hydrogen bonding with active-site residues .

Materials Applications

Conjugated enones serve as precursors for conductive polymers and non-linear optical materials. The extended π-system in 2,4-bis(phenylamino)cyclopent-2-en-1-one could enable applications in:

  • Organic semiconductors: Hole-transport materials in perovskite solar cells.

  • Coordination polymers: Ligands for transition-metal catalysts .

Challenges and Future Directions

  • Stereocontrol: Achieving regioselective amination at positions 2 and 4 remains challenging.

  • Scalability: High-pressure synthesis requires specialized equipment, necessitating alternative methods like flow chemistry .

  • Toxicology: No data exist on acute toxicity or environmental impact; predictive models (e.g., ProTox-II) indicate potential hepatotoxicity (predicted LD₅₀: 350 mg/kg, oral rat) .

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